molecular formula C19H24N2O4S2 B4838660 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine

1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine

Cat. No. B4838660
M. Wt: 408.5 g/mol
InChI Key: XNOXPFUXFIRFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine, also known as PIPES, is a chemical compound that has been widely used in scientific research. It is a sulfonic acid buffer that is commonly used in biochemistry and molecular biology experiments. PIPES has a number of unique properties that make it an ideal buffer for certain applications, and its synthesis method is relatively simple.

Mechanism of Action

The mechanism of action of 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is relatively simple. It acts as a pH buffer, helping to maintain a constant pH in a solution. 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has a pKa of 7.5, which makes it an effective buffer in the physiological pH range (pH 6.5-8.0). It works by accepting or donating protons as necessary to maintain the pH of a solution.
Biochemical and Physiological Effects
1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not found in nature, and it is not metabolized by the body. However, it is important to note that 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is often used in experiments involving living cells and tissues. In these cases, it is important to ensure that the concentration of 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is not toxic to the cells or tissues being studied.

Advantages and Limitations for Lab Experiments

1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has a number of advantages that make it an ideal buffer for certain lab experiments. Its low UV absorbance makes it ideal for experiments involving UV spectroscopy, and its high buffering capacity makes it effective at maintaining a constant pH. However, 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine also has some limitations. It is not effective at maintaining a pH outside of the physiological range, and it can be toxic to some cell types at high concentrations.

Future Directions

There are a number of future directions for research involving 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine. One area of interest is the development of new 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine derivatives with improved properties. For example, researchers could explore the synthesis of 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine analogues with different pKa values or improved solubility. Another area of interest is the use of 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine in new applications. For example, researchers could explore the use of 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine as a buffer in new analytical techniques or in the development of new drugs. Finally, researchers could explore the use of 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine in combination with other buffers or chemicals to improve its effectiveness in certain applications.

Scientific Research Applications

1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has a wide range of applications in scientific research. It is commonly used as a buffer in biochemical and molecular biology experiments, particularly those involving proteins and nucleic acids. 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is also used as a buffer in electrophoresis, chromatography, and other analytical techniques. Its unique properties, such as its low UV absorbance and high buffering capacity, make it an ideal buffer for certain applications.

properties

IUPAC Name

1-(benzenesulfonyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-16(2)17-8-10-19(11-9-17)27(24,25)21-14-12-20(13-15-21)26(22,23)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOXPFUXFIRFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.